2-(Trifluoromethyl)pyridine

Organic Synthesis Metalation Regioselectivity

2-(Trifluoromethyl)pyridine (CAS 368-48-9) is a trifluoromethyl-substituted pyridine derivative with the molecular formula C6H4F3N and a molecular weight of 147.1 g/mol. At ambient temperature, it exists as a clear, colorless to pale yellow liquid , exhibiting a boiling point of 139–141 °C, a density of 1.275 g/mL at 25 °C, and a refractive index of n20/D 1.419.

Molecular Formula C6H4F3N
Molecular Weight 147.1 g/mol
CAS No. 368-48-9
Cat. No. B1195222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)pyridine
CAS368-48-9
SynonymsTFM-pyridine
trifluoromethylpyridine
Molecular FormulaC6H4F3N
Molecular Weight147.1 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(F)(F)F
InChIInChI=1S/C6H4F3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H
InChIKeyATRQECRSCHYSNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)pyridine (CAS 368-48-9): A Foundational Fluorinated Pyridine Building Block for Pharmaceutical and Agrochemical Synthesis


2-(Trifluoromethyl)pyridine (CAS 368-48-9) is a trifluoromethyl-substituted pyridine derivative with the molecular formula C6H4F3N and a molecular weight of 147.1 g/mol . At ambient temperature, it exists as a clear, colorless to pale yellow liquid , exhibiting a boiling point of 139–141 °C, a density of 1.275 g/mL at 25 °C, and a refractive index of n20/D 1.419 [1]. This compound is classified as a flammable liquid (flash point 42 °C, closed cup) and should be handled under inert atmosphere with standard precautions for irritants [2]. It serves as a versatile synthetic intermediate, with its trifluoromethyl group imparting enhanced lipophilicity (calculated LogP ~2.02) [3] and a significantly lowered pKa (~0.60) [4] relative to unsubstituted pyridine, which profoundly influences its reactivity and biological properties.

Why Generic Substitution of 2-(Trifluoromethyl)pyridine (368-48-9) Fails: Critical Differences in Reactivity and Selectivity


The trifluoromethyl group's position on the pyridine ring dictates a unique reactivity profile that cannot be replicated by its regioisomers or non-fluorinated analogs. 2-(Trifluoromethyl)pyridine exhibits a markedly different response to nucleophiles and bases compared to 3- and 4-(trifluoromethyl)pyridine. For instance, under metalation conditions, the 2-isomer undergoes selective deprotonation at either the 3- or 6-position depending on the base employed, enabling regiospecific functionalization [1]. In stark contrast, 3-(trifluoromethyl)pyridine decomposes under analogous conditions, while 4-(trifluoromethyl)pyridine shows a different regioselectivity pattern [1]. Furthermore, the electron-withdrawing nature of the ortho-CF3 group dramatically reduces the nucleophilicity of the nitrogen lone pair, rendering 2-(trifluoromethyl)pyridine inert to quaternization with methyl iodide, whereas the 3- and 4-isomers readily form methiodide salts in yields up to 72% [2]. These fundamental differences in chemical behavior directly impact synthetic route viability, intermediate stability, and ultimately, the success of complex molecule construction. Substituting a different isomer or a non-fluorinated pyridine building block is likely to lead to failed reactions, low yields, or the inability to achieve the desired substitution pattern.

Quantitative Evidence Guide for 2-(Trifluoromethyl)pyridine (CAS 368-48-9): Direct Performance Comparisons Against Closest Analogs


Superior Regioselective Metalation: 2-(Trifluoromethyl)pyridine vs. 3- and 4-Isomers

2-(Trifluoromethyl)pyridine undergoes selective metalation at the 3- or 6-position depending on the base, enabling regiospecific functionalization. In contrast, 3-(trifluoromethyl)pyridine decomposes under the same conditions, and 4-(trifluoromethyl)pyridine is metalated at the 2- or 3-position [1].

Organic Synthesis Metalation Regioselectivity

Inertness to Quaternization: A Key Differentiator for Nucleophilic Stability

Under identical reaction conditions (1:1 molar ratio in THF, prolonged reflux), 2-(trifluoromethyl)pyridine failed to react with iodomethane, whereas 3- and 4-(trifluoromethyl)pyridine produced methiodide salts in 28-72% yield [1].

Nucleophilic Substitution Pyridinium Salt Formation Chemical Stability

Essential Intermediate for the Blockbuster Insecticide Sulfoxaflor

2-(Trifluoromethyl)pyridine serves as a key starting material for the synthesis of sulfoxaflor, a commercially important insecticide. A Ni/Ir-catalyzed photoredox decarboxylative coupling using this compound enables a one-step synthesis of a critical sulfoxaflor intermediate . While other trifluoromethylpyridines are used in agrochemicals, the 2-isomer is specifically required for the efficient, short synthesis of sulfoxaflor and its SF5 analog .

Agrochemical Synthesis Insecticide Intermediate Cross-Coupling

Validated Impurity Standard for Ritonavir (HIV Protease Inhibitor) Quality Control

2-(Trifluoromethyl)pyridine is an identified impurity of the HIV protease inhibitor Ritonavir . Analytical methods, such as Micellar Electrokinetic Chromatography (MEKC), have been specifically developed and validated to separate and quantify this impurity, achieving detection limits as low as 0.005% m/m [1]. Its presence must be controlled to meet regulatory specifications for drug substance and drug product purity.

Pharmaceutical Analysis Impurity Profiling Quality Control

Optimal Application Scenarios for 2-(Trifluoromethyl)pyridine (368-48-9) Based on Verified Evidence


Regiospecific Functionalization of Pyridines via Selective Metalation

Researchers requiring the introduction of electrophiles at the 3- or 6-position of a pyridine ring should select 2-(trifluoromethyl)pyridine. As demonstrated by Schlosser et al. [1], this isomer undergoes clean, site-selective deprotonation with appropriate bases, allowing for subsequent carboxylation or other functionalizations. Attempting this with the 3-isomer leads to decomposition, and the 4-isomer yields a different regiochemical outcome, making the 2-isomer uniquely suited for this synthetic strategy.

Synthesis of Agrochemical Intermediates, Notably Sulfoxaflor

Process chemists developing or scaling up the synthesis of sulfoxaflor should procure 2-(trifluoromethyl)pyridine. It is a critical starting material for a key, high-efficiency step in the production of this commercial insecticide [1]. Utilizing this specific building block enables a shorter, more convergent route compared to alternative disconnections.

Pharmaceutical Quality Control and Impurity Profiling of Ritonavir

Analytical and quality control laboratories involved in the manufacture or testing of Ritonavir API require a certified reference standard of 2-(trifluoromethyl)pyridine. It is a known impurity of the drug substance [1], and validated MEKC methods exist for its quantification at trace levels (LOD 0.005% m/m) . Procurement of a high-purity source is essential for method development, validation, and routine batch release testing to ensure compliance with regulatory specifications.

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